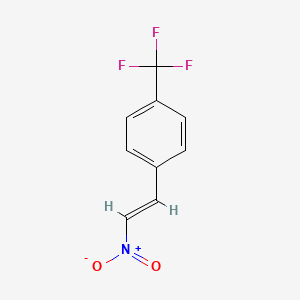

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

Description

The exact mass of the compound 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-7(2-4-8)5-6-13(14)15/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATQYSSYYQMLHV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350840 | |

| Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99696-01-2, 93628-97-8 | |

| Record name | 1-[(E)-2-Nitroethenyl]-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Nitro-4-(trifluoromethyl)styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(1E)-2-nitroethenyl]-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

High-Performance Fluorinated Building Block for Medicinal Chemistry [1]

Executive Summary

This technical guide profiles 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene , a highly electrophilic

Part 1: Chemical Identity & Physiochemical Profile

Compound Name: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

Synonyms: 4-(Trifluoromethyl)-

Structural Formula:

Physiochemical Properties Table[1][2]

| Property | Value | Context |

| Appearance | Pale yellow crystalline solid | Typical of conjugated nitroalkenes |

| Melting Point | 88–92 °C (Experimental) | Sharp range indicates high purity |

| Solubility | Soluble in DCM, EtOAc, THF | Poor solubility in water; ideal for organic phase reactions |

| Electronic Character | Highly Electrophilic | |

| Stability | Moisture Sensitive | Store under inert atmosphere at 2–8 °C |

Part 2: Synthetic Pathway (The Henry Reaction)[4]

The most robust route to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is the Henry (Nitroaldol) Condensation followed by dehydration.[1] This protocol utilizes ammonium acetate as a dual catalyst/dehydrating agent, driving the equilibrium toward the thermodynamic (

Reaction Scheme

(Where Ar = 4-(Trifluoromethyl)phenyl)[1]Detailed Experimental Protocol

Objective: Synthesis of 10g batch of (

-

Reagent Preparation:

-

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-(Trifluoromethyl)benzaldehyde (17.4 g, 100 mmol) and Ammonium Acetate (3.1 g, 40 mmol) to Glacial Acetic Acid (60 mL).

-

Addition: Add Nitromethane (30.5 g, 500 mmol, 5 equiv) in one portion. Rationale: Excess nitromethane acts as both reactant and co-solvent to push kinetics.

-

Reaction: Heat the mixture to gentle reflux (approx. 100–105 °C) for 4–6 hours. Monitor via TLC (20% EtOAc/Hexanes) until the aldehyde spot disappears.[1]

-

Workup (Crystallization):

-

Cool the reaction mixture to room temperature.

-

Pour the dark yellow solution slowly into crushed ice (300 g) with vigorous stirring. The product will precipitate as a yellow solid.[1][5]

-

Filter the solid using a Buchner funnel.[1] Wash with cold water (

) to remove residual acid and ammonium salts.[1]

-

-

Purification: Recrystallize from hot Ethanol or Isopropanol.[1]

-

Yield Expectation: 75–85% isolated yield of yellow needles.

-

Synthetic Workflow Diagram

Figure 1: Step-by-step workflow for the Henry Condensation synthesis of the target nitrostyrene.

Part 3: Reactivity & Mechanistic Insight

The utility of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene lies in its reactivity as a super-electrophile .[1] The

1. Asymmetric Michael Addition

This compound is a benchmark substrate for testing organocatalysts (e.g., thioureas, chiral squaramides).[1] The highly electron-deficient nature ensures rapid reaction rates, often requiring lower catalyst loading [2].[1]

-

Mechanism: The nucleophile (e.g., malonate, ketone enolate) attacks the

-carbon.[1] The resulting nitronate intermediate is protonated to form the Michael adduct. -

Stereocontrol: The bulky

group at the para position influences the facial selectivity, often enhancing enantiomeric excess (ee) when paired with bifunctional catalysts.

2. Reduction to Phenethylamines

The nitrovinyl group can be reduced to an ethylamine side chain, providing access to trifluoromethylated analogs of biologically active phenethylamines.

Reactivity Logic Map

Figure 2: Divergent synthetic pathways utilizing the electrophilic beta-carbon.

Part 4: Handling & Safety (E-E-A-T)

Warning:

-

Engineering Controls: All operations, especially the handling of the solid and heating of the reaction, must be performed in a functioning fume hood .

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]

-

Waste Disposal: Nitro compounds should not be concentrated to dryness if peroxides are suspected in solvents.[1] Dispose of halogenated organic waste separately.[1]

-

Storage: Store in a tightly sealed container at 2–8 °C. The compound may degrade (polymerize) upon prolonged exposure to light and heat.[1]

References

-

PubChem. (n.d.).[1] 4-(Trifluoromethyl)benzaldehyde.[1] National Center for Biotechnology Information.[1] Retrieved from [Link][1]

-

Okino, T., Hoashi, Y., & Takemoto, Y. (2003).[1] Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Retrieved from [Link]

Sources

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene molecular structure

An In-Depth Technical Guide to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene: Synthesis, Molecular Structure, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, a molecule of significant interest in medicinal chemistry and drug development. The guide delves into its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, it explores the compound's potential therapeutic applications, focusing on its anticancer and antimicrobial activities, supported by mechanistic insights derived from related β-nitrostyrene derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical scaffold.

Introduction: The Strategic Combination of Trifluoromethyl and Nitrovinyl Moieties

The molecular architecture of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene brings together two pharmacologically significant functional groups on a benzene scaffold: the trifluoromethyl (-CF3) group and the nitrovinyl (-CH=CHNO2) group. This combination is not arbitrary; it is a strategic design choice aimed at enhancing the drug-like properties of the molecule.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecule can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its high lipophilicity can enhance membrane permeability and binding affinity to biological targets.[1] Drugs containing a trifluoromethyl group are prevalent in various therapeutic areas, including oncology.[1][2]

The β-nitrostyrene scaffold is a highly reactive and versatile pharmacophore. The conjugated nitroolefin system acts as a potent Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in enzymes and other proteins.[3] This reactivity is central to the diverse biological activities exhibited by β-nitrostyrene derivatives, which include anticancer, antimicrobial, and anti-inflammatory effects.[4][5]

The strategic placement of a potent electron-withdrawing group like -CF3 at the para-position of the benzene ring is expected to modulate the electronic properties of the nitrovinyl moiety, influencing its reactivity and, consequently, its biological activity. This guide will dissect the molecular characteristics that arise from this unique combination and explore its potential in the landscape of modern drug discovery.

Molecular Structure and Physicochemical Properties

The structure of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is characterized by a planar benzene ring substituted with a nitrovinyl group and a trifluoromethyl group. Based on structural studies of analogous compounds like 1-fluoro-4-[(E)-2-nitrovinyl]benzene, the molecule is expected to be nearly planar, with the more stable trans (E) conformation across the carbon-carbon double bond.[6]

Figure 1: Molecular Structure of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene.

Physicochemical Data

Specific experimental data for this exact molecule is sparse in publicly accessible literature. However, key properties can be extrapolated from known data of its constituent parts and closely related analogs.

| Property | Value / Prediction | Source / Basis |

| Molecular Formula | C9H6F3NO2 | Calculated |

| Molecular Weight | 217.15 g/mol | Calculated |

| Melting Point | 90-92 °C | Experimental Data[7] |

| Appearance | Yellow solid | Experimental Data[7] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, acetone, and ethyl acetate. | Based on analogs |

| LogP | 3.1 (Predicted) | ChemDraw Prediction |

Synthesis and Characterization

The synthesis of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is most commonly achieved via the Henry reaction (or nitroaldol reaction), a classic carbon-carbon bond-forming reaction.[8] This involves the base-catalyzed condensation of 4-(trifluoromethyl)benzaldehyde with nitromethane, followed by dehydration of the resulting nitroalkanol intermediate.

Figure 2: General workflow for the synthesis via the Henry Reaction.

Experimental Protocol: Two-Step Henry Reaction

This protocol is a representative procedure based on established methods for synthesizing β-nitrostyrenes.[8]

Step 1: Synthesis of 1-(4-(Trifluoromethyl)phenyl)-2-nitroethanol

-

Reaction Setup: To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add nitromethane (1.2-1.5 eq).

-

Catalyst Addition: Add a catalytic amount of a base. For isolating the intermediate, a mild base like ammonium acetate or a catalytic amount of a stronger base like KOH at low temperatures is preferred.[9][10] For instance, add ammonium acetate (0.2 eq) to the mixture.

-

Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60-80 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour it into ice-cold dilute HCl.

-

Isolation: The product may precipitate or can be extracted with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroalkanol. Purification can be achieved by column chromatography.

Step 2: Dehydration to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

-

Reaction Setup: Dissolve the crude nitroalkanol intermediate from Step 1 in a dehydrating agent such as acetic anhydride.

-

Catalyst (Optional): A catalyst like sodium acetate can be added to facilitate the elimination reaction.

-

Reaction: Heat the mixture under reflux for 1-2 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring to hydrolyze the excess acetic anhydride.

-

Isolation and Purification: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and then with a cold solvent like ethanol or petroleum ether. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a yellow solid.[7]

Characterization

The identity and purity of the synthesized 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene would be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, CDCl₃): δ 8.02 (d, J = 13.8 Hz, 1H), 7.70 (q, J = 8.4 Hz, 4H), 7.63 (d, J = 13.8 Hz, 1H). The two doublets with a large coupling constant (~13.8 Hz) are characteristic of the vinyl protons in a trans configuration. The quartet at 7.70 ppm corresponds to the four aromatic protons of the para-substituted benzene ring.[7] |

| ¹³C NMR | Expected signals for the trifluoromethyl carbon (quartet due to C-F coupling), aromatic carbons, and the two vinyl carbons. The signal for the carbon bearing the CF3 group will show a characteristic quartet. |

| IR Spectroscopy | Characteristic absorption bands are expected for the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C=C double bond (~1640 cm⁻¹), and C-F bonds of the trifluoromethyl group (~1320, 1170, 1130 cm⁻¹).[11] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 217, corresponding to the molecular weight of the compound. |

Biological Activity and Potential Therapeutic Applications

The unique structural features of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene make it a compelling candidate for drug development, particularly in oncology and infectious diseases.

Anticancer Activity

The β-nitrostyrene scaffold is known to exhibit potent anticancer activity.[4] The proposed mechanisms often converge on the induction of cellular stress and apoptosis.

1. Inhibition of NF-κB Signaling Pathway: A key mechanism for the anticancer effect of nitrostyrene derivatives involves the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[12] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Certain nitrostyrene derivatives have been shown to bind to a truncated form of the Retinoid X Receptor alpha (tRXRα). This binding event blocks the interaction between tRXRα and TRAF2 (TNF receptor-associated factor 2), a critical step in TNFα-induced NF-κB activation. The disruption of this pathway ultimately leads to the induction of apoptosis in cancer cells.[12]

2. Induction of Oxidative Stress and DNA Damage: Another well-documented mechanism is the induction of reactive oxygen species (ROS). One study on a related β-nitrostyrene derivative demonstrated that the compound caused an accumulation of intracellular ROS in colorectal cancer cells.[4] This surge in ROS leads to significant DNA damage and mitochondrial dysfunction, culminating in G2/M phase cell cycle arrest and apoptotic cell death.[4]

Figure 3: Proposed anticancer mechanism via ROS induction.

Antimicrobial Activity

β-nitrostyrenes have long been recognized for their potent antibacterial and antifungal properties.[3][13]

Mechanism of Action: The primary mechanism is believed to be the covalent modification of essential microbial enzymes.[3] The electrophilic β-carbon of the nitrovinyl group is susceptible to nucleophilic attack by the thiol groups of cysteine residues within proteins. This irreversible Michael addition reaction can inactivate critical enzymes involved in microbial metabolism and survival.[3]

Furthermore, recent studies suggest that these compounds can also target the fungal cell wall, leading to morphological changes and loss of integrity.[14] The lipophilicity, enhanced by the -CF3 group, is a critical factor, as it facilitates the compound's ability to cross microbial cell membranes and interact with intracellular targets.[3] Structure-activity relationship studies have shown a clear correlation between the redox potentials of nitrostyrene derivatives and their antibacterial activity, suggesting that their ability to participate in electron transfer reactions may also contribute to their antimicrobial effects.[13]

Conclusion and Future Directions

1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is a synthetically accessible molecule with a molecular structure primed for biological activity. The combination of a metabolically robust, lipophilic trifluoromethyl group with a reactive nitrovinyl pharmacophore makes it a highly attractive scaffold for the development of novel therapeutic agents.

The evidence from related compounds strongly suggests that its primary value lies in the fields of oncology and infectious diseases. Its potential to induce cancer cell apoptosis through multiple mechanisms—including NF-κB inhibition and ROS generation—warrants extensive investigation. Similarly, its broad-spectrum antimicrobial potential, likely driven by enzyme inactivation, positions it as a candidate for combating drug-resistant pathogens.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a wide panel of cancer cell lines and pathogenic microbes to determine its potency and spectrum of activity.

-

Mechanistic Elucidation: Confirming the proposed mechanisms of action (NF-κB, ROS, enzyme inhibition) specifically for this molecule.

-

Pharmacokinetic Profiling: Assessing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to evaluate its drug-likeness.

-

Analogue Synthesis: Generating a library of derivatives to perform structure-activity relationship (SAR) studies, optimizing for potency and selectivity while minimizing potential toxicity.

References

- This reference is not available in the provided search results.

-

ScienceMadness Discussion Board. (2006). Condensation with Nitromethane. Available at: [Link]

-

Shaikh, A. M., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(20), 6138. Available at: [Link]

-

Hsieh, Y.-J., et al. (2020). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Journal of Biomedical Science, 27(1), 1-16. Available at: [Link]

-

Wang, L., et al. (2023). DNDMH-Mediated Direct Nitration of Aryl Alkenes. The Royal Society of Chemistry. (Supporting Information). Available at: [Link]

-

Al-Amin, M., et al. (2016). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 6(3), 135-143. Available at: [Link]

-

Malik, I., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]

-

Tavares, L. C., et al. (2004). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 12(19), 5049-5055. Available at: [Link]

-

Sathishkumar, R., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available at: [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Medeiros, R., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 2(1), 113-125. Available at: [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Zhang, Y., et al. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 11(52), 32961-32974. Available at: [Link]

-

ResearchGate. (2021). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Available at: [Link]

- This reference is not available in the provided search results.

-

Lin, H.-P., et al. (2016). Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB. Oncotarget, 7(44), 71836–71848. Available at: [Link]

- This reference is not available in the provided search results.

-

Shaik, S., et al. (2021). β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 9. Sciencemadness Discussion Board - Condensation with Nitromethane - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. mdpi.com [mdpi.com]

- 11. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electrophilic Aromatic Substitution Mechanism for Nitrostyrene Formation

This guide provides a comprehensive exploration of the synthesis of β-nitrostyrenes, with a primary focus on the electrophilic aromatic substitution (EAS) mechanism. β-Nitrostyrenes are valuable chemical intermediates, pivotal in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals.[1] Their reactivity, which stems from the electron-withdrawing nitro group conjugated with a styrenyl backbone, makes them versatile precursors in organic synthesis.[1]

Introduction to β-Nitrostyrene and its Significance

β-Nitrostyrene and its derivatives are highly reactive scaffolds that can be readily transformed into other useful intermediates.[2] In medicinal chemistry, they serve as frameworks for compounds with notable biological activities, such as anticancer and antimicrobial properties.[2] These conjugated nitroolefins are crucial starting materials in organic synthesis, functioning as activated alkenes for the production of other nitroalkenes, amines, hydroxylamines, and oximes.[2]

Core Synthetic Strategies: A Mechanistic Perspective

While several methods exist for the synthesis of β-nitrostyrenes, the direct nitration of styrene presents a unique mechanistic pathway involving electrophilic attack on the vinyl group, which is distinct from the more common Henry-Knoevenagel condensation of an aromatic aldehyde with a nitroalkane.[3][4] This guide will dissect the electrophilic substitution mechanism for the direct nitration of styrene.

Generation of the Electrophile: The Nitronium Ion

The nitration of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction.[5][6] The key electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺).[5][7] This potent electrophile is typically generated in situ by the reaction of concentrated nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[6][7][8]

Sulfuric acid, being the stronger acid, protonates the hydroxyl group of nitric acid.[6] This is a reversible acid-base reaction.[5] The subsequent loss of a water molecule from the protonated nitric acid generates the linear nitronium ion.[6][9]

Mechanism of Nitronium Ion Formation:

-

Protonation of Nitric Acid: Sulfuric acid donates a proton to the hydroxyl group of nitric acid.[6][8]

-

Loss of Water: The protonated nitric acid readily loses a water molecule, a good leaving group, to form the nitronium ion.[7][8]

dot graph "Nitronium Ion Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Generation of the Nitronium Ion"; fontsize = 10; fontname = "Arial"; }

Electrophilic Attack on Styrene

In the context of styrene, the electrophilic attack can occur at either the aromatic ring or the vinyl side chain. The direct nitration of the vinyl group is a key pathway to β-nitrostyrene. The π electrons of the alkene double bond in styrene act as the nucleophile, attacking the electrophilic nitronium ion.[7] This attack is the rate-determining step of the reaction as it disrupts the conjugation of the styrene system.[7]

The attack of the nitronium ion on the β-carbon of the vinyl group is favored, leading to the formation of a resonance-stabilized carbocation intermediate with the positive charge on the α-carbon, adjacent to the phenyl ring.[10]

Mechanism of Electrophilic Attack and Product Formation:

-

Attack by the Alkene: The π bond of the styrene vinyl group attacks the nitronium ion.[7]

-

Formation of a Carbocation Intermediate: This results in the formation of a resonance-stabilized carbocation.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the α-carbon, leading to the formation of the double bond and yielding β-nitrostyrene.[7] This step restores a conjugated system.

dot graph "Nitrostyrene Formation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Electrophilic Attack on Styrene"; fontsize = 10; fontname = "Arial"; }

Alternative Nitrating Agents and Mechanistic Considerations

While the classic nitric acid/sulfuric acid mixture is effective, other nitrating agents can be employed, sometimes offering milder conditions or different selectivities.

-

Acetyl Nitrate: Formed from nitric acid and acetic anhydride, acetyl nitrate can also serve as a source of the nitronium ion or react via its own mechanism.[11][12] The reaction may proceed through an intermediate like protonated acetyl nitrate.[12]

-

Dinitrogen Pentoxide (N₂O₅): In an inert solvent like dichloromethane, N₂O₅ can react with styrenes to give a variety of products, including those resulting from both radical and ionic pathways.[13]

-

Copper(II) Nitrate and Acetic Anhydride (Menke Nitration): This system is known for the nitration of electron-rich aromatic compounds.[11] The reaction is thought to proceed via acetyl nitrate as an intermediate.[12]

The choice of nitrating agent and reaction conditions can significantly influence the product distribution, with potential side reactions including nitration of the aromatic ring or polymerization of the styrene.

Experimental Protocol: A Self-Validating System

The following protocol outlines a general procedure for the nitration of an aromatic aldehyde, which is a common and often higher-yielding alternative to direct styrene nitration for producing nitrostyrenes via the Henry-Knoevenagel condensation.[3] This is provided as a comparative and widely applicable method.

Synthesis of 3,4-Methylenedioxy-β-nitrostyrene: [3]

| Reagent | Amount | Molar Eq. | Purpose |

| 3,4-Methylenedioxybenzaldehyde | 1.5 g | 1.0 | Aromatic aldehyde substrate |

| Nitromethane | 1.5 mL | ~3.0 | Nitroalkane reactant |

| Ammonium Acetate | 0.5 g | ~0.65 | Basic catalyst |

| Glacial Acetic Acid | 5 mL | - | Solvent and acid co-catalyst |

Step-by-Step Methodology:

-

Reaction Setup: In a 250-mL round-bottomed flask, combine the 3,4-methylenedioxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid.[3]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.[3] The heat provides the necessary activation energy for the condensation and subsequent dehydration.

-

Precipitation: Pour the hot reaction mixture into a large excess of ice-water (approximately 1 liter) with stirring.[3] The product is insoluble in water and will precipitate out upon cooling.

-

Isolation: Collect the precipitated solid by suction filtration and wash thoroughly with water to remove any remaining acetic acid and ammonium salts.[3]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[14]

Safety and Handling

Working with nitrating agents and nitrostyrenes requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate chemical safety goggles, gloves, and protective clothing.[2][15]

-

Ventilation: Perform all experimental procedures in a well-ventilated fume hood.[2]

-

Handling Nitrostyrenes: β-Nitrostyrene can be irritating to the skin, eyes, mucous membranes, and upper respiratory tract.[16] Avoid inhalation of the solid product.[2]

-

Reagent Handling: Concentrated acids are highly corrosive. Nitromethane is flammable and should be handled away from ignition sources.[2]

-

Waste Disposal: All organic and aqueous wastes should be collected in appropriately labeled containers for proper disposal.[2]

Conclusion

The formation of nitrostyrene via electrophilic aromatic substitution on the vinyl group of styrene is a mechanistically significant reaction, showcasing the reactivity of the alkene side chain towards powerful electrophiles like the nitronium ion. While direct nitration of styrene can be complex, understanding the underlying principles of electrophile generation and nucleophilic attack provides a solid foundation for researchers in organic synthesis and drug development. For practical synthetic applications, alternative methods such as the Henry-Knoevenagel condensation often provide a more controlled and higher-yielding route to these valuable intermediates.

References

- Vertex AI Search. (n.d.). Electrophilic substitution-Nitration of aromatic rings.

- JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Nitration of Benzene.

- Books. (2020, August 28). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.

- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

- Pearson. (2022, May 4). EAS:Nitration Mechanism Explained: Definition, Examples, Practice & Video Lessons.

- BenchChem. (n.d.). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.

- Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene.

- Wikipedia. (n.d.). β-Nitrostyrene.

- RSC Publishing. (n.d.). Nitration of styrenes by dinitrogen pentoxide in dichloromethane.

- ResearchGate. (n.d.). The plausible mechanism of nitration of styrenes in ionic liquids.

- Elsevier Science Ltd. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II).

- BenchChem. (n.d.). The Synthesis of Nitrostyrenes: A Historical and Technical Guide.

- YouTube. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin.

- Organic Syntheses. (n.d.). Nitrostyrene.

- ResearchGate. (2025, August 6). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.

- Elsevier. (1993). The nitration of polystyrene. Polymer, 34(16), 3510.

- National Institutes of Health. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene.

- ChemicalBook. (2025, July 19). 4-NITROSTYRENE - Safety Data Sheet.

- RSC Publishing. (n.d.). The nitration of styrenes by nitric acid in dichloromethane.

- NOAA. (n.d.). beta-nitrostyrene - Report | CAMEO Chemicals.

- Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- GeeksforGeeks. (2025, July 23). Nitration.

- Wikipedia. (n.d.). Menke nitration.

- Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism.

- Sciencemadness Discussion Board. (2005, November 27). abnormal nitration of styrene.

- Google Patents. (n.d.). US3978118A - Process for converting styrene or polystyrene to nitrobenzoic acids.

- ElectronicsAndBooks. (n.d.). The Duality of Mechanism for Nitration in Acetic Anhydride.

- YouTube. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.

- RSC Publishing. (n.d.). Electrophilic aromatic substitution. Part XI. The kinetics and mechanism of the nitration of reactive aromatic substrates in acetic anhydride. Journal of the Chemical Society B.

- RSC Publishing. (n.d.). Catalytic nitrosation of styrene by nitric oxide in the presence of cobalt complex and BH4–. Journal of the Chemical Society, Chemical Communications.

- (n.d.). Studies in aromatic nitration (nitration and acetoxylation with nitric acid-acetic anhydride).

- WuXi Chemistry. (n.d.). Exploring the Reaction Mechanism of Menke Nitration.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. EAS:Nitration Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. The nitration of styrenes by nitric acid in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Menke nitration - Wikipedia [en.wikipedia.org]

- 12. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 13. Nitration of styrenes by dinitrogen pentoxide in dichloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Safe Handling and Precautions for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, a molecule of interest in contemporary chemical research and drug development. As a Senior Application Scientist, the following content is synthesized from established safety protocols, reaction chemistry principles, and toxicological data of structurally related compounds to ensure a thorough and reliable resource. The causality behind each recommendation is explained to foster a culture of safety and proactive risk mitigation in the laboratory.

Compound Identification and Physicochemical Properties

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is a substituted aromatic compound with the following key identifiers:

-

Chemical Name: 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

-

Molecular Formula: C₉H₆F₃NO₂

-

Molecular Weight: 217.15 g/mol

-

CAS Number: 99696-01-2[1]

Table 1: Inferred Physicochemical Properties of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

| Property | Inferred Value/Characteristic | Rationale and Safety Implication |

| Appearance | Likely a yellow crystalline solid | The nitrovinyl group and extended conjugation typically impart color. As a solid, it poses an inhalation risk if dusty. |

| Melting Point | Expected to be a solid at room temperature | The related compound (2-Nitrovinyl)benzene has a melting point of 55-58 °C. The trifluoromethyl group may alter this. Handling as a solid requires containment of dust. |

| Boiling Point | Decomposes upon strong heating | Nitro compounds can be thermally unstable. Avoid excessive heating to prevent uncontrolled decomposition. |

| Solubility | Likely insoluble in water; soluble in organic solvents | Similar to other non-polar organic molecules. This is important for choosing appropriate solvents for reactions and cleaning spills. |

| Stability | Stable under recommended storage conditions. May be sensitive to prolonged air exposure. Incompatible with strong oxidizing agents and strong bases.[2] | The nitro group is a strong electron-withdrawing group, and the vinyl group is susceptible to polymerization or degradation, especially in the presence of bases or upon prolonged exposure to air.[2] |

Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is not widely available. Therefore, a conservative hazard assessment is derived from the known toxicology of structurally similar compounds, particularly β-nitrostyrenes and aromatic compounds containing trifluoromethyl and nitro groups.

Primary Hazards:

-

Skin and Eye Irritation: Based on GHS classifications for compounds like trans-β-nitrostyrene and 1-Fluoro-4-((1E)-2-nitroethenyl)benzene, this compound is expected to cause skin irritation and serious eye irritation.[3][4] Direct contact with the skin or eyes must be avoided.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]

-

Toxicity of the Nitrovinyl Moiety: The β-nitrovinyl group is a known Michael acceptor and can react with biological nucleophiles, such as cysteine residues in proteins. This reactivity is the basis for some of its biological activities but also contributes to its toxicity. Studies on related compounds like beta-bromo-beta-nitrostyrene have shown toxicity upon ingestion, leading to lesions in the gastrointestinal tract.[5]

-

Combustibility: While not highly flammable, the compound is likely combustible and can burn if exposed to a source of ignition.[2]

GHS Hazard Classifications (Inferred from Analogues):

Synthesis, Reactivity, and Associated Precautions

The most common and direct synthetic route to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is the Henry Reaction (also known as a nitroaldol reaction), followed by dehydration.[6][7] This involves the base-catalyzed condensation of 4-(trifluoromethyl)benzaldehyde with nitromethane.[6][7][8]

Reaction Scheme:

Caption: Synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene via the Henry Reaction.

Causality of Hazards in Synthesis:

-

4-(Trifluoromethyl)benzaldehyde: This starting material is an irritant. Standard precautions for handling aromatic aldehydes should be followed.

-

Nitromethane: Nitromethane is flammable and can form explosive mixtures with air. It is also toxic and should be handled in a well-ventilated fume hood.

-

Base Catalysts: Common bases used in the Henry reaction include organic amines (e.g., diisopropylethylamine) or inorganic bases.[7] These are often corrosive and require careful handling.

-

Dehydration Step: The dehydration of the intermediate β-nitro alcohol to the final product often involves heating or the use of a dehydrating agent. This step should be carefully controlled to avoid thermal decomposition of the nitro-containing compound.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, integrating engineering controls, administrative controls, and personal protective equipment, is essential when working with this compound.

Engineering Controls:

-

Fume Hood: All manipulations of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Nitrile gloves are recommended. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

-

Skin Protection: A lab coat should be worn at all times. For larger quantities or increased risk of exposure, chemical-resistant aprons or suits may be necessary.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure (e.g., cleaning up a large spill), a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Caption: Hierarchy of Controls for Safe Handling.

Storage and Disposal

Storage:

-

Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition, strong oxidizing agents, and strong bases.[2][9]

-

The recommended storage temperature is typically 2-8°C to ensure long-term stability.[1]

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

This compound should be treated as hazardous chemical waste.

-

Do not dispose of down the drain or in general waste streams.

Emergency Procedures

In Case of Accidental Exposure:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the absorbed material into a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

Relevance in Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of a molecule to its target.[10] Fluorinated aromatic compounds have shown a wide range of biological activities, including antibacterial, anticancer, and antiviral properties.[11] The nitrovinyl moiety has also been incorporated into compounds with potent anticancer activity, acting as tubulin polymerization inhibitors.[12] The combination of these functional groups in 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene makes it a compound of interest for the synthesis of novel therapeutic agents.

Conclusion

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is a valuable research chemical with potential applications in drug discovery. However, its handling requires a thorough understanding of its potential hazards, which are primarily inferred from structurally related compounds. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. The causality-driven approach to safety outlined in this guide is intended to empower scientists to make informed decisions and maintain a safe and productive research environment.

References

-

(2-Nitrovinyl)benzene | CAS#:102-96-5 | Chemsrc. (2025-08-22). Retrieved from [Link]

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme (AICIS). (2023-06-26). Retrieved from [Link]

- Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. (URL not provided in search results)

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. (2021-10-08). Retrieved from [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL not provided in search results)

-

Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers. (2024-05-09). Retrieved from [Link]

- 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. PMC - NIH. (URL not provided in search results)

- NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice. PubMed. (URL not provided in search results)

-

1-Fluoro-4-((1E)-2-nitroethenyl)benzene. PubChem - NIH. Retrieved from [Link]

-

Selectivity and Activity of Benzene-1,2,4-triol and its Dimers as Antimicrobial Compounds Against Xanthomonas citri subsp. citri. ResearchGate. (2024-02-02). Retrieved from [Link]

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST WebBook. Retrieved from [Link]

-

Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. (2024-02-18). Retrieved from [Link]

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. (URL not provided in search results)

-

Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines. PubMed. Retrieved from [Link]

-

Benzene, 1-fluoro-2-nitro-4-(trifluoromethyl)-. EPA. Retrieved from [Link]

-

(E)-beta-nitrostyrene. PubChem - NIH. Retrieved from [Link]

-

Antiviral Activity of Benzotriazole Based Derivatives. The Open Medicinal Chemistry Journal. (2020-10-23). Retrieved from [Link]

-

Henry reaction. Wikipedia. Retrieved from [Link]

-

1-FLUORO-4-(2-NITROVINYL)BENZENE, (Z)-. precisionFDA. Retrieved from [Link]

Sources

- 1. 99696-01-2|1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google Patents [patents.google.com]

- 3. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beta-nitrostyrene, (E)- | C8H7NO2 | CID 5284459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NTP Toxicity Studies of beta-Bromo-beta-Nitrostyrene (CAS No. 7166-19-0) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 7. Henry reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene as a Michael acceptor

An In-Depth Technical Guide to 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene as a Michael Acceptor

Authored by: A Senior Application Scientist

Publication Date: February 2, 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene, a highly versatile and reactive Michael acceptor in organic synthesis. We delve into its synthesis, core reactivity, and the mechanistic principles governing its function in Michael addition reactions. This document explores the broad scope of applicable nucleophiles and catalytic systems, emphasizing stereoselective transformations crucial for pharmaceutical and agrochemical research. Detailed experimental protocols, data summaries, and discussions of the strategic importance of the resulting trifluoromethylated adducts in drug discovery are presented to equip researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction: A Molecule of Strategic Importance

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is a specialized β-nitrostyrene derivative that has garnered significant attention as a potent electrophile in conjugate addition reactions.[1][2] Its reactivity stems from the synergistic electron-withdrawing effects of two powerful functional groups: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃), positioned at opposite ends of a conjugated π-system.

-

The Nitro Group: As one of the strongest electron-withdrawing groups, the nitro moiety intensely polarizes the carbon-carbon double bond, rendering the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack.[3]

-

The Trifluoromethyl Group: This group exerts a strong electron-withdrawing inductive effect (-I) and contributes significantly to the molecule's lipophilicity and metabolic stability.[4][5] In drug design, the -CF₃ group is a prized "pharmacophore," often introduced to enhance a molecule's pharmacokinetic and pharmacodynamic profile by improving target binding, metabolic resistance, and membrane permeability.[6][7][8]

The dual activation makes 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene a superior Michael acceptor, enabling the formation of complex molecular architectures under mild conditions. The adducts of its Michael addition reactions are valuable synthetic intermediates, as the nitro group can be readily transformed into a range of other functional groups, most notably an amine, providing a gateway to biologically active γ-amino acid derivatives and other key scaffolds.[9][10][11][12]

Synthesis of the Michael Acceptor

The most direct and common route to 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene is a two-step sequence involving a Henry (nitroaldol) reaction followed by dehydration.[13] This process couples 4-(trifluoromethyl)benzaldehyde with nitromethane.

Synthetic Workflow Diagram

Caption: Synthesis of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene.

Experimental Protocol: Synthesis

Objective: To synthesize 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene from 4-(trifluoromethyl)benzaldehyde and nitromethane.

Materials:

-

4-(Trifluoromethyl)benzaldehyde (1.0 equiv)

-

Nitromethane (1.5 equiv)

-

Ammonium acetate (0.5 equiv)

-

Acetic acid (solvent)

-

Acetic anhydride (for dehydration step)

-

Standard glassware for reflux and workup

Procedure:

-

Step 1: Henry Reaction.

-

To a round-bottom flask charged with glacial acetic acid, add 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and nitromethane (1.5 equiv).

-

Add ammonium acetate (0.5 equiv) to the mixture.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the mixture to cool to room temperature. Pour the mixture into ice-water, which should precipitate the crude nitroaldol intermediate.

-

Filter the solid, wash with cold water, and dry under vacuum. This intermediate can be used in the next step without further purification.

-

-

Step 2: Dehydration.

-

Suspend the crude nitroaldol intermediate in acetic anhydride.

-

Heat the mixture gently (e.g., 80-90 °C) for 1-2 hours. The dehydration is often accompanied by a color change to deep yellow or orange.

-

After cooling, pour the reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride and precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene as a yellow crystalline solid.[14]

-

Characterization Data:

-

Appearance: Yellow solid.[14]

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 13.8 Hz, 1H), 7.70 (q, J = 8.4 Hz, 4H), 7.63 (d, J = 13.8 Hz, 1H).[14]

The Michael Addition: Mechanism and Principles

The Michael addition is a conjugate (or 1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue.[1] The powerful electron-withdrawing nature of the nitro and trifluoromethyl groups makes 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene an exceptional Michael acceptor.

Mechanistic Pathway

The reaction proceeds via a three-step mechanism:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the nitroalkene. This breaks the C=C π-bond, and the electrons are pushed onto the nitro group, forming a resonance-stabilized nitronate anion intermediate.

-

Protonation: The nitronate intermediate is then protonated by a proton source (often the solvent or a mild acid added during workup) to yield the final Michael adduct.

Caption: General mechanism of the Michael Addition.

The stability of the nitronate intermediate is key to the reaction's success, as it provides a strong thermodynamic driving force.

Scope of the Reaction: Nucleophiles and Catalysis

A wide variety of nucleophiles can be employed in Michael additions with this acceptor, leading to a diverse array of functionalized products. The choice of catalyst is critical for controlling the reaction rate and, most importantly, the stereochemical outcome.

Nucleophile Classes

| Nucleophile Class | Example Donor | Product Type | Significance |

| Carbon | Malonates, β-ketoesters, dialkylcuprates, aldehydes, ketones | γ-Nitro dicarbonyls, γ-nitro ketones/aldehydes | Versatile building blocks for complex molecule synthesis.[15] |

| Thiol (Thia-Michael) | Thiols (e.g., thiophenol) | β-Thio nitroalkanes | Important in biological contexts and for synthesizing sulfur-containing heterocycles.[16] |

| Amine (Aza-Michael) | Primary & Secondary Amines | β-Amino nitroalkanes | Direct route to 1,2-diamines and other nitrogen-containing bioactive molecules. |

| Oxygen (Oxa-Michael) | Alcohols, Hydroxycoumarins | β-Alkoxy nitroalkanes | Used in the synthesis of complex natural products and heterocyclic systems.[17] |

Catalytic Strategies

A. Base and Lewis Acid Catalysis

Simple bases (e.g., triethylamine, DBU) can facilitate the deprotonation of carbon nucleophiles, while Lewis acids can activate the nitroalkene acceptor. However, these methods typically do not offer stereocontrol.

B. Asymmetric Organocatalysis

This has become the dominant strategy for achieving high enantioselectivity.[18][19] Chiral secondary amines (e.g., proline derivatives) and bifunctional catalysts (e.g., thioureas, squaramides) are highly effective.

-

Mechanism of Action (Thiourea Catalyst): The thiourea moiety activates the nitro group of the Michael acceptor via dual hydrogen bonding. Simultaneously, a basic site on the catalyst (e.g., a tertiary amine) deprotonates the nucleophile (or activates it), bringing both partners into close proximity within a chiral environment to facilitate a stereoselective C-C bond formation.[19]

Caption: Asymmetric organocatalysis workflow.

Representative Experimental Protocol: Asymmetric Thia-Michael Addition

Objective: To perform an enantioselective conjugate addition of a thiol to 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene using an organocatalyst.

Materials:

-

1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (1.0 equiv)

-

4-methoxythiophenol (1.2 equiv)

-

Chiral thiourea catalyst (e.g., Takemoto catalyst) (0.1 equiv)

-

Toluene (solvent)

-

Standard inert atmosphere glassware

Procedure:

-

To an oven-dried vial under an inert atmosphere (N₂ or Ar), add the chiral thiourea catalyst (0.1 equiv) and toluene.

-

Add 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene (1.0 equiv) to the solution.

-

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) to enhance selectivity.

-

Add 4-methoxythiophenol (1.2 equiv) dropwise over 5 minutes.

-

Stir the reaction at that temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantioenriched β-thio nitroalkane.

-

Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

The Michael adducts derived from 1-(2-nitrovinyl)-4-(trifluoromethyl)benzene are of immense value in medicinal chemistry.[20][21]

-

Access to Chiral Amines: The nitro group is a versatile functional handle that can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., Zn/HCl).[9][10][11] This provides access to chiral β-aryl-β-trifluoromethyl-amines, which are key structural motifs in many pharmaceuticals.

-

Metabolic Stability and Lipophilicity: The trifluoromethyl group enhances the metabolic stability of the final compound by blocking potential sites of oxidative metabolism.[4][5] It also increases lipophilicity, which can improve absorption and distribution properties.[5]

-

Scaffold for Bioactive Molecules: The resulting structures serve as precursors for a range of bioactive compounds, including inhibitors of enzymes and modulators of receptors. For instance, γ-aminobutyric acid (GABA) analogues, which are important neurotransmitter modulators, can be synthesized from these adducts.[22]

Conclusion

1-(2-nitrovinyl)-4-(trifluoromethyl)benzene stands out as a powerful and strategically important building block in modern organic synthesis. Its dual activation by both nitro and trifluoromethyl groups ensures high reactivity as a Michael acceptor. The true power of this reagent is unlocked through asymmetric organocatalysis, which provides a reliable pathway to highly functionalized, enantioenriched molecules. These products are not merely synthetic curiosities but are key intermediates for the development of next-generation pharmaceuticals and agrochemicals, where the trifluoromethyl group imparts desirable physicochemical and biological properties. This guide serves as a foundational resource for scientists looking to leverage this potent reagent in their research endeavors.

References

- CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. (URL: [Link])

-

Lenardão, E. J., Trecha, D. O., Ferreira, P. da C., Jacob, R. G., & Perin, G. (2012). Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. Journal of the Brazilian Chemical Society, 23(9), 1595–1602. (URL: [Link])

-

Mechanism of Michael addition reaction. (n.d.). ResearchGate. (URL: [Link])

-

James, P. C. A., & Phukan, P. (2015). A facile Michael addition reaction of β-diketones to nitrostyrenes: alkylamino substituted triazine as an efficient organocatalyst. Indian Journal of Chemistry, 54B(12), 1509-1514. (URL: [Link])

-

Irie, M., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 135-148. (URL: [Link])

-

Javed, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6249. (URL: [Link])

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. (URL: [Link])

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (URL: [Link])

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (URL: [Link])

-

Alonso, D. A., Baeza, A., Chinchilla, R., Gómez, C., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Catalysts, 7(6), 171. (URL: [Link])

-

DNDMH-Mediated Direct Nitration of Aryl Alkenes. (n.d.). The Royal Society of Chemistry. (URL: [Link])

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. (URL: [Link])

-

A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. (n.d.). Indian Journal of Chemistry. (URL: [Link])

-

Electronically Mismatched α-Addition of Electron-Deficient Alkenes via Photoinduced Polarity Transduction. (2025). Organic Letters. (URL: [Link])

-

Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. (2018). Molecules. (URL: [Link])

-

1-Fluoro-4-((1E)-2-nitroethenyl)benzene. (n.d.). PubChem. (URL: [Link])

-

Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction. (n.d.). Academia.edu. (URL: [Link])

-

Reduction of nitro compounds. (n.d.). Wikipedia. (URL: [Link])

-

Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. (2024). ChemRxiv. (URL: [Link])

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. (URL: [Link])

-

24.6: Nitro Compounds. (2021). Chemistry LibreTexts. (URL: [Link])

-

Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. (2020). Organic Chemistry Frontiers. (URL: [Link])

-

Nitro-Michael addition of different nucleophiles to trans-β-nitrostyrene. (n.d.). ResearchGate. (URL: [Link])

-

Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d). (n.d.). ResearchGate. (URL: [Link])

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). ACS Publications. (URL: [Link])

-

Organocatalytic Enantioselective Vinylogous Henry Reaction of 3,5-Dimethyl-4-nitroisoxazole with Trifluoromethyl Ketones. (n.d.). SciSpace. (URL: [Link])

-

Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. (URL: [Link])

-

Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. (n.d.). NIST WebBook. (URL: [Link])

-

Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. (2012). Almac. (URL: [Link])

-

Preparation of amines: Reduction of nitro compounds. (n.d.). Unacademy. (URL: [Link])

-

Iron-Catalyzed Coupling of Alkenes and Enones: Sakurai–Michael-type Conjugate Addition of Catalytic Allyliron Nucleophiles. (2023). PMC. (URL: [Link])

-

Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins. (2012). Organic & Biomolecular Chemistry. (URL: [Link])

-

Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. (2009). PMC. (URL: [Link])

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. almacgroup.com [almacgroup.com]

- 14. rsc.org [rsc.org]

- 15. Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. scielo.br [scielo.br]

- 17. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. chemrxiv.org [chemrxiv.org]

theoretical calculations on the electronic structure of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene

Executive Summary

This technical guide outlines the theoretical framework for analyzing the electronic structure of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene (also known as 4-(Trifluoromethyl)-

This document provides a validated computational protocol using Density Functional Theory (DFT) to predict its reactivity, stability, and spectroscopic signatures. The focus is on the "Pull-Pull" electronic effect where both the nitrovinyl and trifluoromethyl groups synergistically deplete electron density from the benzene ring, enhancing electrophilicity at the

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction and spectroscopic data, the following computational workflow is prescribed. This protocol balances computational cost with accuracy, specifically handling the hyperconjugative effects of the

Recommended Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the standard for ground-state geometry and vibrational analysis. For reaction kinetics or non-covalent interactions (e.g., docking studies), M06-2X is recommended due to better handling of dispersion forces.

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Diffuse functions (++): Critical for describing the lone pairs on Oxygen (nitro group) and Fluorine, as well as the extended

-system. -

Polarization functions (d,p): Essential for accurate modeling of the C-F bonds and the nitrovinyl torsion.

-

Computational Workflow Diagram

The following Graphviz diagram illustrates the sequential execution of the theoretical study.

Figure 1: Standardized DFT computational workflow for electronic structure elucidation.

Structural & Geometric Analysis

The geometry of 1-(2-Nitrovinyl)-4-(trifluoromethyl)benzene is governed by the conjugation between the aromatic ring and the nitrovinyl side chain.

Key Geometric Parameters (Predicted)

| Parameter | Description | Predicted Trend | Mechanistic Insight |

| C( | Vinyl Double Bond | ~1.34 Å | Slightly elongated due to resonance with the |

| C( | C-N Single Bond | ~1.45 Å | Shortened significantly due to |

| Torsion Angle | C(Ar)-C( | ~0° (Planar) | Planarity maximizes orbital overlap. Steric bulk is minimal at the |

| C-F Bond Length | Trifluoromethyl | ~1.35 Å | Strong C-F bonds; chemically inert but electronically active (inductive withdrawal). |

Substituent Effects

The

Electronic Structure & Reactivity

This section details the core electronic descriptors that define the molecule's behavior in biological and chemical systems.

Frontier Molecular Orbitals (FMO)

The reactivity is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Localized primarily on the aromatic ring and the vinyl double bond. It represents the nucleophilic center (though weak).

-

LUMO: Strongly localized on the nitrovinyl moiety (

). -

Band Gap (

): The presence of two electron-withdrawing groups (-

Implication: A smaller HOMO-LUMO gap typically correlates with higher chemical reactivity (softer molecule) and greater polarizability (NLO potential).

-

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (e.g., drug-receptor binding).

-

Negative Potential (Red): Concentrated exclusively on the Oxygen atoms of the nitro group and the Fluorine atoms of the

group. These are H-bond acceptor sites. -

Positive Potential (Blue): Highly concentrated on the

-carbon of the vinyl chain and the aromatic protons. -

Drug Design Insight: The highly positive

-carbon confirms this site as the primary target for nucleophilic attack (e.g., by cysteine residues in proteins), validating its mechanism as a covalent inhibitor (Michael acceptor).

Reactivity Pathway (Michael Addition)

The following diagram illustrates the primary reactivity mode: the conjugate addition of a nucleophile.

Figure 2: Mechanism of Michael addition, the primary reactivity pathway for bioactivity.

Spectroscopic Profiling

Theoretical calculations allow for the assignment of spectral bands before synthesis.

Vibrational Spectroscopy (IR)

-

Asymmetric

Stretch: Predicted at ~1510–1530 cm⁻¹. This is the most intense band. -

Symmetric

Stretch: ~1340–1360 cm⁻¹. -

C=C Vinyl Stretch: ~1630–1640 cm⁻¹. The conjugation lowers this frequency compared to isolated alkenes.

-

C-F Stretch: Strong bands in the 1100–1300 cm⁻¹ region.

UV-Vis Absorption

-

Transition:

charge transfer (CT). -

Prediction: The "Pull-Pull" nature may not induce a massive bathochromic shift (red shift) compared to "Push-Pull" systems, but the extended conjugation will result in strong absorption in the near-UV/visible region (~300–350 nm).

-

Solvent Effect: Polar solvents (e.g., DMSO, Ethanol) will stabilize the excited CT state, likely causing a slight red shift (positive solvatochromism).

References

-

Gaussian 09/16 User Reference. Gaussian, Inc.Link

- Density functional theory (DFT) study of the structure and vibrational spectra of -nitrostyrene.Journal of Molecular Structure. (General methodology reference for nitrostyrenes).

-